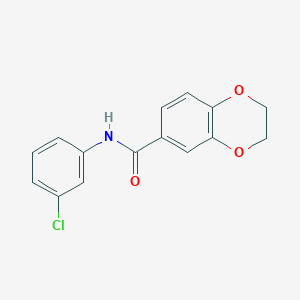![molecular formula C19H13N3O3S B251761 N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide, commonly known as PBF-509, is a chemical compound that has been studied for its potential use in scientific research. PBF-509 is a small molecule inhibitor that targets a specific protein, which has been implicated in a variety of diseases and conditions.
Mecanismo De Acción
PBF-509 is a small molecule inhibitor that targets a specific protein, which has been implicated in a variety of diseases and conditions. The protein targeted by PBF-509 is involved in a signaling pathway that regulates cell growth and survival. By inhibiting this protein, PBF-509 can disrupt the signaling pathway and potentially prevent the development and progression of certain diseases.
Biochemical and Physiological Effects:
PBF-509 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that PBF-509 can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. PBF-509 has also been shown to have neuroprotective effects, potentially preventing the development and progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PBF-509 in lab experiments is its specificity for the protein it targets. This specificity allows for precise control over the signaling pathway being studied, potentially leading to more accurate and reliable results. However, one limitation of using PBF-509 is its potential toxicity, which may limit its use in certain experimental models.
Direcciones Futuras
There are many potential future directions for the study of PBF-509. One area of interest is in the development of new cancer therapies, as PBF-509 has shown promise in inhibiting the growth and proliferation of cancer cells. Another area of interest is in the study of neurodegenerative diseases, as PBF-509 has been shown to have neuroprotective effects. Additionally, further research is needed to fully understand the potential advantages and limitations of using PBF-509 in lab experiments, as well as its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of PBF-509 involves several steps, starting with the reaction of 2-phenyl-1,3-benzoxazole-5-carbonyl chloride with thiourea to produce 2-phenyl-1,3-benzoxazole-5-carbonylthiourea. This compound is then reacted with furan-2-carboxylic acid to produce PBF-509. The synthesis of PBF-509 has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
PBF-509 has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer, as the protein targeted by PBF-509 has been implicated in the development and progression of certain types of cancer. PBF-509 has also been studied for its potential use in the treatment of neurodegenerative diseases, as well as in the study of infectious diseases.
Propiedades
Fórmula molecular |
C19H13N3O3S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13N3O3S/c23-17(16-7-4-10-24-16)22-19(26)20-13-8-9-15-14(11-13)21-18(25-15)12-5-2-1-3-6-12/h1-11H,(H2,20,22,23,26) |
Clave InChI |
ZJBYMJSDTDTMKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)
